molecular formula C6H7BFNO2 B1403563 2-Fluoro-3-methylpyridine-4-boronic acid CAS No. 1451391-34-6

2-Fluoro-3-methylpyridine-4-boronic acid

Cat. No. B1403563
M. Wt: 154.94 g/mol
InChI Key: IEDPJNGZUBIPCN-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpyridine-4-boronic acid is a heterocyclic boronic acid with a molecular formula of C6H7BFO2 . This compound consists of a pyridine ring that is substituted with a boronic acid functional group and a fluorine atom in the 2-position and a methyl group in the 3-position.


Synthesis Analysis

Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methylpyridine-4-boronic acid consists of a pyridine ring that is substituted with a boronic acid functional group and a fluorine atom in the 2-position and a methyl group in the 3-position.


Chemical Reactions Analysis

2-Fluoro-3-methylpyridine-4-boronic acid, also known as 4-pyridinylboronic acid, is a heterocyclic boronic acid with a molecular formula of C6H7BFO2.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-3-methylpyridine-4-boronic acid include a density of 1.3±0.1 g/cm3, boiling point of 339.1±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 61.5±3.0 kJ/mol, flash point of 158.9±30.7 °C, and index of refraction of 1.504 .

Scientific Research Applications

Novel Synthesis Methods and Chemical Functionalization

2-Fluoro-3-methylpyridine-4-boronic acid is utilized in innovative synthesis methods, showcasing its role in the efficient functionalization of compounds. For instance, it has been employed in the synthesis of cognition-enhancing drugs by undergoing functionalization processes such as chlorination, hydrolysis, and methanesulfonylation. The resultant mesylate serves as a novel alkylating agent in the bisalkylation of anthrone, forming cognition enhancer drug candidates (Pesti et al., 2000). Furthermore, this chemical's derivatives have been synthesized for applications as catalysts in amide formation, enhancing reactivity under ambient conditions and identifying ideal conditions for catalyst use (Arnold et al., 2008).

Enhancing Fluorescence and Chemosensor Applications

The compound's derivatives exhibit significant potential in fluorescence enhancement and chemosensor applications. Derivatives like boronic ester-disubstituted terpyridine metal complexes have been used as redox-active receptors, with their properties significantly influenced by interactions with ions like fluoride (Fabre et al., 2001). Additionally, boronic acid derivatives have been studied for their fluorescence quenching capabilities, opening up possibilities for their use in sensing applications (Geethanjali et al., 2015).

Interaction with Biological Molecules for Pharmaceutical Applications

Boron-containing compounds, including those derived from 2-Fluoro-3-methylpyridine-4-boronic acid, have gained attention for their potential pharmaceutical applications. Their ability to interact with organic compounds and biological molecules is significant for medical and biological applications. This potential is illustrated in studies of compounds like oxaborol derivatives, where the interaction dynamics and molecular structure are thoroughly analyzed (Hernández-Negrete et al., 2021).

Analytical Applications in Sensing and Detection

The compound and its derivatives have been applied in various sensing and detection methodologies, particularly in fluorescence-based chemosensors. These applications take advantage of the interactions between boronic acids and diols or strong Lewis bases, demonstrating utility in homogeneous assays, heterogeneous detection, and biological labeling (Lacina et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . There is particular interest in improving the poor reaction success of 2-pyridyl boron nucleophiles . This review focuses on the methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles, and ranges from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches .

properties

IUPAC Name

(2-fluoro-3-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDPJNGZUBIPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylpyridine-4-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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